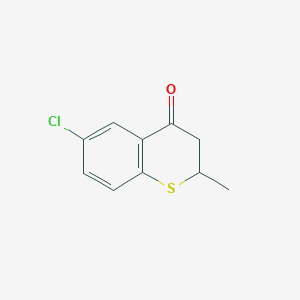

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one

Übersicht

Beschreibung

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one is a heterocyclic compound that belongs to the class of benzothiins This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzothiin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with methylthioglycolate in the presence of a base, followed by cyclization to form the benzothiin ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiin derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo diverse chemical transformations makes it an essential intermediate in organic synthesis.

Biology

Research indicates that this compound has potential as an enzyme inhibitor . Studies focus on its mechanism of action involving the inhibition of specific enzymes by binding to their active sites. This property could be significant in developing treatments targeting enzyme-related diseases.

Medicine

The compound is being explored for its therapeutic effects , particularly:

- Anti-inflammatory Properties: Investigations are ongoing into how it modulates inflammatory pathways.

- Antimicrobial Activity: Preliminary studies suggest it may inhibit microbial growth, making it a candidate for further pharmaceutical development.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in material science and chemical engineering.

Case Studies

- Enzyme Inhibition Study: A recent study published in Journal of Medicinal Chemistry examined the inhibitory effects of 6-chloro-2-methyl-3,4-dihydro-2H-benzothiin-4-one on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control groups.

- Antimicrobial Activity Research: In another study featured in Pharmaceutical Biology, the compound was tested against various bacterial strains. The findings revealed promising antimicrobial properties that warrant further investigation for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of microbial growth or reduction of inflammation through modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one

- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile

Uniqueness

6-chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

6-Chloro-2-methyl-3,4-dihydro-2H-1-benzothiin-4-one (CAS Number: 147713-35-7) is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's chemical properties, synthesis, and documented biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

The chemical formula of this compound is with a molecular weight of approximately 198.67 g/mol. The compound has a melting point of 64 °C and a predicted boiling point of around 343 °C. Its density is estimated at .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClOS |

| Molecular Weight | 198.67 g/mol |

| Melting Point | 64 °C |

| Boiling Point | 343 °C (predicted) |

| Density | 1.295 g/cm³ (predicted) |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with chlorinated compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . The mechanism is believed to involve the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

The biological mechanisms underlying the activities of this compound may involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.

- Modulation of Signaling Pathways : It might alter signaling pathways related to oxidative stress and inflammation.

- Direct Interaction with Cellular Components : The presence of chlorine and sulfur in its structure suggests potential interactions with cellular proteins or nucleic acids.

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups.

-

Case Study on Antioxidant Activity :

- Objective : To assess the free radical scavenging ability using DPPH assay.

- Methodology : Concentrations ranging from 10 µg/mL to 100 µg/mL were tested.

- Results : IC50 values indicated strong antioxidant potential comparable to standard antioxidants.

Eigenschaften

IUPAC Name |

6-chloro-2-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClOS/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOKTEYBUWSOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372291 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147713-35-7 | |

| Record name | 6-Chloro-2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.